molecular formula C16H25NO2 B11113892 2-phenoxy-N,N-di(propan-2-yl)butanamide

2-phenoxy-N,N-di(propan-2-yl)butanamide

Cat. No.: B11113892
M. Wt: 263.37 g/mol
InChI Key: GPEODIMPFOUTFM-UHFFFAOYSA-N
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Description

2-phenoxy-N,N-di(propan-2-yl)butanamide is an organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N,N-di(propan-2-yl)butanamide typically involves the reaction of phenoxybutanoic acid with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-phenoxy-N,N-di(propan-2-yl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-propan-2-ylbutanamide
  • 2-phenoxy-N,N-diethylbutanamide
  • 2-phenoxy-N,N-dimethylbutanamide

Uniqueness

2-phenoxy-N,N-di(propan-2-yl)butanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-phenoxy-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C16H25NO2/c1-6-15(19-14-10-8-7-9-11-14)16(18)17(12(2)3)13(4)5/h7-13,15H,6H2,1-5H3

InChI Key

GPEODIMPFOUTFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C(C)C)C(C)C)OC1=CC=CC=C1

Origin of Product

United States

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